molecular formula C5H5F3O2 B1197229 1,1,1-Trifluoro-2,4-pentanedione CAS No. 367-57-7

1,1,1-Trifluoro-2,4-pentanedione

Cat. No.: B1197229
CAS No.: 367-57-7
M. Wt: 154.09 g/mol
InChI Key: SHXHPUAKLCCLDV-UHFFFAOYSA-N
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Description

. It is a colorless liquid that belongs to the class of β-diketones. This compound is notable for its use as a precursor to heterocycles, such as pyrazoles, and metal chelates .

Chemical Reactions Analysis

Scientific Research Applications

Chemical Applications

Synthesis of Heterocycles and Metal Chelates

1,1,1-Trifluoro-2,4-pentanedione is primarily utilized as a reagent in the synthesis of various heterocycles and metal chelates. It serves as a precursor for compounds such as 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide derivatives .

Reactions Involving this compound

The compound undergoes several significant chemical reactions:

  • Condensation Reactions : It can react with thiobenzoylhydrazine to yield condensation products featuring a 5-hydroxy-2-pyrazoline structure.
  • Schiff’s Base Reactions : These reactions lead to the formation of resins that are effective in treating cadmium-contaminated water .

Biological Applications

Enzyme Inhibition

In biological research, this compound has been studied for its potential to inhibit enzymes such as epoxidase. This capability is particularly relevant in the context of developing treatments for diseases like diabetes.

Luminescent Materials

The compound is also involved in the synthesis of luminescent materials. These materials have applications in sensors and other technologies that require light-emitting properties .

Industrial Applications

Environmental Remediation

One notable industrial application of this compound is its role in environmental remediation. The resins formed through Schiff’s base reactions can effectively treat cadmium-contaminated water.

Production of Luminescent Complexes

The compound is used to create stable luminescent complexes with trivalent lanthanides. These complexes have important applications in light-emitting sensors for both heterogeneous and homogeneous systems .

Case Study 1: Synthesis of Metal Chelates

A study published in the Journal of Photochemistry and Photobiology explored the use of this compound in synthesizing metal chelates. The resulting complexes demonstrated enhanced stability and luminescent properties suitable for sensor applications.

Case Study 2: Environmental Application

Research conducted on the treatment of cadmium-contaminated water highlighted the efficiency of resins formed from Schiff’s base reactions involving this compound. The study showed a significant reduction in cadmium levels post-treatment.

Comparison with Similar Compounds

Uniqueness: 1,1,1-Trifluoro-2,4-pentanedione is unique due to its balance of reactivity and stability, attributed to the presence of three fluorine atoms. This makes it a versatile compound in various chemical reactions and applications .

Biological Activity

1,1,1-Trifluoro-2,4-pentanedione (TFAPD) is a fluorinated β-diketone known for its unique chemical properties and potential biological activities. As a synthetic compound, it is not naturally occurring and has been primarily studied in the context of its interactions with metal ions and its effects on biological systems. This article reviews the biological activity of TFAPD, focusing on its antimicrobial properties, interactions with metal complexes, and implications for human health based on available research.

Chemical Structure and Properties

TFAPD is characterized by the presence of two keto groups separated by a carbon atom, which is typical of β-diketones. Its molecular formula is C5H5F3O2C_5H_5F_3O_2, and it exhibits significant stability due to the trifluoromethyl groups that enhance its lipophilicity and reactivity.

Antimicrobial Properties

Recent studies have investigated the antimicrobial activity of TFAPD and its metal complexes. A notable study synthesized mixed-ligand copper(II) complexes using TFAPD, demonstrating broad-spectrum antimicrobial activity against various bacterial strains and fungi. The results indicated that these complexes exhibited significant inhibition zones against Escherichia coli, Staphylococcus aureus, and Candida albicans at concentrations ranging from 100 to 25 mg/mL. The most effective complex was identified as [Cu(tfa)(bzac)][Cu(tfa)(bzac)], which showed enhanced activity against Gram-negative bacteria compared to Gram-positive strains .

Table 1: Antimicrobial Activity of Copper(II) Complexes of TFAPD

CompoundTarget OrganismInhibition Zone (mm)Activity Level
[Cu(tfa)(bzac)][Cu(tfa)(bzac)]E. coli30Very Sensitive
[Cu(tfa)(bzac)][Cu(tfa)(bzac)]Klebsiella pneumoniae28Sensitive
[Cu(tfa)(bzac)][Cu(tfa)(bzac)]Staphylococcus aureus20Sensitive
[Cu(tfa)(acac)][Cu(tfa)(acac)]Candida albicans25Sensitive

Interaction with Metal Ions

TFAPD has been studied for its ability to form stable complexes with various metal ions, particularly lanthanides and transition metals. Research indicates that these metal complexes can exhibit enhanced photophysical properties, which may have implications for their use in photodynamic therapy or as luminescent probes in biological systems . The interaction between TFAPD and metal ions can alter the biological activity of both the ligand and the metal, potentially leading to novel therapeutic applications.

Human Health Implications

Although TFAPD is not a naturally occurring metabolite, it has been detected in human blood samples from individuals exposed to this compound or its derivatives. This exposure raises concerns regarding its potential health effects, particularly as part of the human exposome—an individual's lifetime collection of environmental exposures . The compound's stability and persistence in biological systems necessitate further investigation into its toxicological profile.

Case Studies

A study published in the Journal of Photochemistry and Photobiology explored the structural properties and biological implications of TFAPD complexes. The researchers utilized advanced spectroscopic techniques to analyze the interactions between TFAPD and various ligands, revealing insights into their biological mechanisms . Another investigation focused on the environmental impact of TFAPD, highlighting its role in chromium mobilization during water-rock interactions .

Q & A

Basic Research Questions

Q. What are the key physical properties of 1,1,1-Trifluoro-2,4-pentanedione relevant to its handling in laboratory settings?

  • Answer : The compound is a colorless to deep brown liquid (depending on purity) with a boiling point of 105–107°C, density of 1.27 g/mL, and slight water solubility. It is flammable (flash point 26°C) and reacts with oxidizing agents. Safety protocols include using PPE, working in a fume hood, and storing at ambient temperatures away from ignition sources .

Q. How can researchers verify the purity of this compound prior to synthetic applications?

  • Answer : Purity can be assessed via gas chromatography (GC), nuclear magnetic resonance (NMR) spectroscopy, or refractive index measurements (n<sup>20</sup>/D = 1.388–1.389). Thermogravimetric analysis (TGA) can also detect impurities by comparing observed vaporization enthalpy (ΔvapH° = 37.27 kJ/mol) to literature values .

Q. What solvent systems are optimal for dissolving this compound in coordination chemistry experiments?

  • Answer : The compound is soluble in organic solvents like chloroform, ethanol, and acetone. For metal-complex synthesis, dry chloroform is preferred to avoid hydrolysis of sensitive precursors .

Advanced Research Questions

Q. How does solvent polarity influence the tautomeric equilibrium of this compound, and what experimental approaches can study this phenomenon?

  • Answer : Polar protic solvents (e.g., ethanol) disrupt intramolecular hydrogen bonding, shifting the equilibrium toward the diketo form, while nonpolar solvents (e.g., CDCl3) stabilize the enol tautomer. <sup>19</sup>F NMR is the primary tool for monitoring tautomeric ratios, as demonstrated by a 4–8 ppm chemical shift difference between forms .

Q. What methodological considerations are critical when synthesizing lanthanide complexes with this compound?

  • Answer : Key steps include:

  • Using anhydrous conditions to prevent ligand hydrolysis.
  • Stoichiometric control (e.g., 3:1 ligand-to-metal ratio for tris-complexes).
  • Characterization via elemental analysis (C, H, N within ±0.4% of theoretical values), IR spectroscopy (C=O stretches at ~1600 cm<sup>−1</sup>), and single-crystal XRD for structural refinement .

Q. How can computational modeling leverage thermodynamic data (e.g., Δfgas) to predict the reactivity of this compound?

  • Answer : Enthalpy of formation values (Δfgas = -993.3 to -1003.3 kJ/mol for keto/enol forms) inform reaction feasibility in gas-phase studies. Density Functional Theory (DFT) can correlate these values with bond dissociation energies and electron affinities for reaction pathway predictions .

Q. How should researchers address contradictions in reported molecular formulas (C5H5F3O2 vs. C6H9F3O2) for this compound?

  • Answer : Cross-validate data using authoritative sources (e.g., NIST, PubChem). The correct formula is C5H5F3O2 (MW 154.09), as confirmed by crystallographic and spectroscopic studies . Discrepancies in commercial databases may arise from typographical errors or outdated entries.

Q. Methodological Notes

  • Crystallography : For structural analysis of metal complexes, SHELX programs are widely used for refinement, though newer software may offer superior features for twinned or high-resolution data .
  • Spectroscopy : <sup>19</sup>F NMR is indispensable for studying fluorine-specific interactions, while IR spectroscopy identifies carbonyl coordination shifts in metal complexes .

Properties

IUPAC Name

1,1,1-trifluoropentane-2,4-dione
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H5F3O2/c1-3(9)2-4(10)5(6,7)8/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHXHPUAKLCCLDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3O2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3059896
Record name 1,1,1-Trifluoroacetylacetone
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Molecular Weight

154.09 g/mol
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Physical Description

Clear liquid; [Sigma-Aldrich MSDS]
Record name 1,1,1-Trifluoro-2,4-pentanedione
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CAS No.

367-57-7
Record name 1,1,1-Trifluoro-2,4-pentanedione
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Retrosynthesis Analysis

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